1-Methylbicyclo[4.2.1]nona-2,4,7-triene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62150-93-0 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-methylbicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C10H12/c1-10-6-3-2-4-9(8-10)5-7-10/h2-7,9H,8H2,1H3 |
InChI Key |
HPLGREULFUSWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C=CC=C1)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylbicyclo 4.2.1 Nona 2,4,7 Triene and Congeners
Catalytic Cycloaddition Strategies for Bicyclo[4.2.1]nona-2,4,7-triene Skeletons
Transition metal-catalyzed cycloaddition reactions represent the most powerful and versatile approach for the synthesis of bicyclo[4.2.1]nona-2,4,7-triene and its derivatives. These methods offer high efficiency and control over the product structure.
[6π + 2π]-Cycloaddition Reactions of Cycloheptatrienes with Unsaturated Substrates
The [6π + 2π]-cycloaddition of a cycloheptatriene (B165957) with a 2π component, such as an alkyne or an allene, is a prominent strategy for constructing the bicyclo[4.2.1]nona-2,4,7-triene core. nih.govrsc.orgsemanticscholar.org This reaction is often facilitated by transition metal catalysts that orchestrate the formation of the bicyclic product with high yields and selectivity. nih.govrsc.orgsemanticscholar.org
Titanium-based catalytic systems have proven effective in promoting the [6π + 2π]-cycloaddition of substituted cycloheptatrienes with various alkynes. A notable example is the two-component system comprising titanium(IV) oxyacetylacetonate (Ti(acac)₂Cl₂) and diethylaluminum chloride (Et₂AlCl). nih.govsemanticscholar.org This catalytic system has been successfully employed in the reaction of 1-methyl-1,3,5-cycloheptatriene with alkynes to produce 1-methylbicyclo[4.2.1]nona-2,4,7-triene derivatives in good yields. nih.gov The reaction of 7-alkyl(allyl,phenyl)-1,3,5-cycloheptatrienes with alkynes and allenes, catalyzed by the Ti(acac)₂Cl₂-Et₂AlCl system, results in the formation of substituted bicyclo[4.2.1]nona-2,4,7-trienes in yields of up to 90%. semanticscholar.org
Table 1: Titanium-Catalyzed [6π + 2π] Cycloaddition of 1-Substituted Cycloheptatrienes with Alkynes
| Cycloheptatriene | Alkyne | Product | Yield (%) |
|---|---|---|---|
| 1-Methyl-1,3,5-cycloheptatriene | Phenylacetylene | 1-Methyl-8-phenylbicyclo[4.2.1]nona-2,4,7-triene | 79 |
| 1-Propyl-1,3,5-cycloheptatriene | Phenylacetylene | 1-Propyl-8-phenylbicyclo[4.2.1]nona-2,4,7-triene | 81 |
| 1-Benzyl-1,3,5-cycloheptatriene | Phenylacetylene | 1-Benzyl-8-phenylbicyclo[4.2.1]nona-2,4,7-triene | 83 |
Data sourced from D'yakonov, V. A., et al. (2019). nih.gov
Cobalt-based catalysts, particularly the three-component system of cobalt(II) acetylacetonate (B107027) (Co(acac)₂), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), zinc powder (Zn), and zinc iodide (ZnI₂), are highly effective for the [6π + 2π]-cycloaddition of cycloheptatrienes. nih.govrsc.orgmdpi.com This system has been successfully applied to the synthesis of a wide range of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields, typically between 70% and 89%. rsc.orgmdpi.com The reaction of 1-substituted cycloheptatrienes, including 1-methyl-1,3,5-cycloheptatriene, with terminal alkynes proceeds efficiently in the presence of this cobalt catalyst. nih.govresearchgate.net
Table 2: Cobalt-Catalyzed [6π + 2π] Cycloaddition of 1-Substituted Cycloheptatrienes with Alkynes
| Cycloheptatriene | Alkyne | Product(s) (Regioisomeric mixture) | Total Yield (%) |
|---|---|---|---|
| 1-Methyl-1,3,5-cycloheptatriene | Phenylacetylene | 1-Methyl-8-phenyl- and 1-Methyl-7-phenylbicyclo[4.2.1]nona-2,4,7-triene | 82 |
| 1-Propyl-1,3,5-cycloheptatriene | Phenylacetylene | 1-Propyl-8-phenyl- and 1-Propyl-7-phenylbicyclo[4.2.1]nona-2,4,7-triene | 86 |
| 1-Benzyl-1,3,5-cycloheptatriene | Phenylacetylene | 1-Benzyl-8-phenyl- and 1-Benzyl-7-phenylbicyclo[4.2.1]nona-2,4,7-triene | 85 |
Data sourced from D'yakonov, V. A., et al. (2019). nih.gov
Chemo-, Regio-, and Stereoselectivity in Cycloaddition Pathways
The chemo-, regio-, and stereoselectivity of these [6π + 2π]-cycloaddition reactions are crucial aspects that determine the utility of the synthetic method. The choice of catalyst and the nature of the substituents on both the cycloheptatriene and the unsaturated substrate play a significant role in controlling the outcome of the reaction.
In titanium-catalyzed systems, the reaction of 1-substituted cycloheptatrienes with terminal alkynes generally proceeds with high regioselectivity, affording a single regioisomer. nih.gov In contrast, the cobalt-catalyzed cycloaddition of the same substrates often yields a mixture of two regioisomers. nih.govresearchgate.net For instance, the reaction of 1-benzoylcycloheptatriene with terminal alkynes in the presence of the Co(acac)₂(dppe)/Zn/ZnI₂ system produces two regioisomers in a 1:1 ratio. mdpi.com
The stereoselectivity of these reactions is also noteworthy. The cycloaddition typically proceeds via an endo transition state, leading to the formation of the corresponding endo-adducts. Furthermore, cobalt-catalyzed cycloadditions of cycloheptatriene with allenes have been shown to be highly selective, yielding only one regioisomer with excellent E/Z-selectivity.
Alternative Synthetic Routes to Bicyclo[4.2.1]nona-2,4,7-triene Frameworks
While catalytic cycloadditions are the predominant methods for constructing the bicyclo[4.2.1]nona-2,4,7-triene skeleton, alternative strategies involving the cyclization of acyclic or monocyclic precursors have also been explored.
Cyclization Strategies from Acyclic or Monocyclic Precursors
One notable alternative route involves the intramolecular cyclization of a carbene intermediate generated from a monocyclic precursor. Specifically, the thermal decomposition of the sodium salt of the tosylhydrazone of β-(2,4,6-cycloheptatrien-1-yl)ethyl methyl ketone leads to the formation of β-(2,4,6-cycloheptatrien-1-yl)ethylcarbene. This carbene undergoes an intramolecular C-H insertion reaction to yield 9-methylbicyclo[4.2.1]nona-2,4,7-triene, along with 9-methyltricyclo[3.3.1.0²,⁸]nona-3,6-diene as a co-product.
Another example starts from a different monocyclic precursor. The synthesis of bicyclo[4.2.1]nona-2,4,7-trien-9-one has been achieved from dilithium (B8592608) cyclooctatetraenide and dimethylcarbamoyl chloride, followed by acidification. This ketone can then serve as a precursor for various derivatives of the bicyclo[4.2.1]nona-2,4,7-triene system.
Thermal Rearrangements and Cyclization Precursors
The formation of the bicyclo[4.2.1]nona-2,4,7-triene skeleton can be achieved through various pathways involving thermal rearrangements and the cyclization of specific precursors. One notable method involves the thermal rearrangement of 9,9-dicyanobicyclo[6.1.0]nona-2,4,6-triene, which yields 9,9-dicyanobicyclo[4.2.1]nona-2,4,7-triene. nih.gov This transformation occurs with a preferred stereochemistry that corresponds to a 1,3 migration with retention of configuration. nih.gov However, it is understood that this reaction is not a pericyclic process, and the observed stereoselectivity is likely of dynamic origin. nih.gov
The most prominent and effective method for constructing the bicyclo[4.2.1]nonane framework is the [6π + 2π] cycloaddition reaction. researchgate.netmdpi.com This approach utilizes substituted 1,3,5-cycloheptatrienes (CHTs) as the 6π component and alkynes or allenes as the 2π component. researchgate.netacs.org The reaction is typically catalyzed by transition metal complexes, with cobalt- and titanium-based systems being particularly effective. researchgate.netnih.gov For example, a three-component catalytic system of Co(acac)₂(dppe)/Zn/ZnI₂ has been successfully used for the [6π + 2π] cycloaddition of 1-benzoylcycloheptatriene with terminal alkynes, producing functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields (80–84%). mdpi.com Similarly, cobalt(I)-catalyzed cycloaddition of 2-tropylcyclohexanone to alkynes affords the corresponding bicyclic trienes in yields ranging from 70–89%. acs.orgresearchgate.net These catalytic cycloadditions represent a versatile and direct route to the bicyclo[4.2.1]nona-2,4,7-triene core structure from acyclic or monocyclic precursors. mdpi.comacs.org
Stereoselective and Enantioselective Approaches to Bicyclic Triene Systems
Achieving stereocontrol in the synthesis of bicyclic systems is crucial for accessing specific isomers and chiral molecules. Asymmetric variants of intramolecular Diels-Alder (IMDA) reactions provide a powerful tool for this purpose. The use of oxazolidinone chiral auxiliaries in type 2 IMDA reactions has been shown to produce bridged bicyclic ring systems with high diastereomeric (97–99% de) and enantiomeric purity. nih.gov
For the bicyclo[4.2.1]nona-2,4,7-triene system specifically, stereoselectivity can be addressed after the formation of the core structure. For instance, the generation of a carbanion at the C9 position of an arylseleno-substituted bicyclo[4.2.1]nona-2,4,7-triene, followed by quenching with an electrophile like methyl iodide, can proceed with a degree of stereoselectivity. tue.nl
More broadly, modern enantioselective catalysis offers numerous strategies for constructing chiral bicyclic frameworks. N-heterocyclic carbene (NHC) catalysis has been developed for the cascade reaction of enals with malonates to yield bicyclic δ-lactones with three contiguous stereocenters in high yields and excellent diastereo- and enantioselectivities. nih.gov Furthermore, the enantioselective synthesis of complex natural products containing bicyclic motifs often employs powerful catalytic methods. For example, the total synthesis of (−)-psathyrin A, which features a complex fused ring system, utilized an enantioselective copper/NHC-catalyzed conjugate addition as a key step to establish the initial stereocenters. acs.org This highlights the potential of applying advanced catalytic methods to achieve enantioselective synthesis of bicyclic triene systems.
Introduction of the 1-Methyl Group and Other Alkyl Substituents
The introduction of a methyl group at the 1-position of the bicyclo[4.2.1]nona-2,4,7-triene skeleton is most effectively accomplished by incorporating the substituent into the starting material prior to the key cyclization step. Specifically, the use of a 1-substituted 1,3,5-cycloheptatriene in a [6π + 2π] cycloaddition reaction directly yields the corresponding 1-substituted bicyclo[4.2.1]nona-2,4,7-triene.
This strategy has been successfully demonstrated for a variety of alkyl groups. Research has shown that the [6π + 2π]-cycloaddition of various alkynes to 1-methyl-, 1-propyl-, and 1-benzyl-substituted 1,3,5-cycloheptatrienes proceeds efficiently in the presence of either Ti(acac)₂Cl₂-Et₂AlCl or Co(acac)₂(dppe)/Zn/ZnI₂ catalytic systems. researchgate.netnih.gov These reactions produce the desired 1-alkyl-substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields, typically between 72% and 88%. researchgate.netnih.gov
The table below summarizes the results for the synthesis of 1-alkylbicyclo[4.2.1]nona-2,4,7-trienes via this methodology.
| 1-Substituent on CHT | Alkyne Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl | Various alkynes | Ti or Co-based | 72-88 | researchgate.net, nih.gov |
| Propyl | Various alkynes | Ti or Co-based | 72-88 | researchgate.net, nih.gov |
| Benzyl | Various alkynes | Ti or Co-based | 72-88 | researchgate.net, nih.gov |
| Hydroxymethyl | Various alkynes | Ti or Co-based | 72-88 | researchgate.net, nih.gov |
| Benzoyl | Hexyne-1 | Co(acac)₂(dppe)/Zn/ZnI₂ | 84 | mdpi.com |
| Benzoyl | 4-Pentynenitrile | Co(acac)₂(dppe)/Zn/ZnI₂ | 80 | mdpi.com |
Alternatively, alkylation can be performed on the pre-formed bicyclic skeleton. For example, treatment of 9-arylseleno-bicyclo[4.2.1]nona-2,4,7-triene with n-butyllithium generates a carbanion at the C9 position, which can then be quenched with methyl iodide to yield a 9-methyl substituted product. tue.nl While this demonstrates the feasibility of post-cyclization alkylation, the precursor-based approach remains the most direct method for synthesizing this compound.
Chemical Reactivity and Mechanistic Investigations of 1 Methylbicyclo 4.2.1 Nona 2,4,7 Triene and Derivatives
Pericyclic Reactions of Bicyclo[4.2.1]nona-2,4,7-trienes
Pericyclic reactions, which proceed through a concerted cyclic transition state, are a hallmark of the bicyclo[4.2.1]nona-2,4,7-triene system. These reactions include intramolecular isomerizations that rearrange the carbon skeleton and intermolecular cycloadditions that build molecular complexity.
Intramolecular Rearrangements and Isomerizationsacs.orgthieme-connect.de
The strained, polycyclic framework of bicyclo[4.2.1]nona-2,4,7-trienes is susceptible to rearrangement under thermal or photochemical conditions, leading to various structural isomers. acs.org These transformations are often driven by the release of ring strain and the formation of more stable electronic or structural configurations.
Derivatives of the bicyclo[4.2.1]nona-2,4,7-triene skeleton are known to undergo sigmatropic rearrangements. A notable example is the degenerate Cope rearrangement observed in related systems like barbaralane, which shares structural motifs. acs.org In the context of the bicyclo[4.2.1]nonatriene framework, these rearrangements involve the concerted migration of a σ-bond across a π-system, leading to a dynamic equilibrium between structurally identical or similar isomers. This reactivity highlights the fluxional nature of the carbon skeleton in these molecules.
Valence isomerization, the interconversion of constitutional isomers through the reorganization of σ and π bonds, is a key feature of this class of compounds. For instance, the pyrolysis of bicyclo[4.2.1]nonatriene derivatives can lead to the formation of 2-substituted indenes. researchgate.net This transformation suggests a mechanistic pathway involving significant skeletal reorganization under thermal duress. Similarly, related bicyclic systems can undergo facile isomerizations; for example, benzo acs.orgoup.combicyclo[5.2.0]nona-2,4,8-triene readily isomerizes to benzo acs.orgacs.orgbicyclo[4.2.1]nona-2,4,7-triene when promoted by metal carbonyl complexes. These conversions underscore the thermodynamic driving forces that can transform the bicyclo[4.2.1] framework into different, often more stable, bicyclic or aromatic systems.
Intermolecular Cycloaddition Reactions (e.g., Diels-Alder and [6π+2π] processes)researchgate.netmdpi.comnih.govrowan.eduacs.orgnih.gov
The bicyclo[4.2.1]nona-2,4,7-triene system, with its cycloheptatriene-like moiety, is an excellent substrate for intermolecular cycloaddition reactions. The most prominent of these is the [6π+2π] cycloaddition, which provides a direct and efficient route to the synthesis of the bicyclic scaffold itself, including the 1-methyl derivative. researchgate.netacs.org
The [6π+2π] cycloaddition of 1-substituted 1,3,5-cycloheptatrienes with alkynes is a powerful method for constructing the bicyclo[4.2.1]nona-2,4,7-triene core. researchgate.net Specifically, the reaction between 1-methylcycloheptatriene and various alkynes, catalyzed by transition metal complexes, yields 1-methylbicyclo[4.2.1]nona-2,4,7-triene derivatives. acs.org Catalytic systems based on cobalt and titanium have proven particularly effective. researchgate.netacs.org For example, a three-component system of Co(acac)₂(dppe)/Zn/ZnI₂ can catalyze the reaction between 1-benzoylcycloheptatriene and terminal alkynes to produce substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields (80–84%). rowan.edumdpi.com Similarly, a Ti(acac)₂Cl₂-Et₂AlCl system has been used to synthesize silicon-containing bicyclo[4.2.1]nona-2,4,7-trienes. google.com These reactions often proceed with high efficiency, affording the desired bicyclic products in yields ranging from 72% to 88%. acs.org
The table below summarizes representative [6π+2π] cycloaddition reactions used to synthesize bicyclo[4.2.1]nona-2,4,7-triene derivatives.
| Cycloheptatriene (B165957) Derivative | Alkyne/Allene Partner | Catalytic System | Yield | Reference |
|---|---|---|---|---|
| 1-Methyl-1,3,5-cycloheptatriene | Various Alkynes | Ti(acac)₂Cl₂-Et₂AlCl or Co(acac)₂(dppe)/Zn/ZnI₂ | 72-88% | acs.org |
| 1-Benzoylcycloheptatriene | Hexyne-1 | Co(acac)₂(dppe)/Zn/ZnI₂ | 80-84% | rowan.edumdpi.com |
| 2-Tropylcyclohexanone | Various Alkynes/Allenes | Co(acac)₂(dppe)/Zn/ZnI₂ | 70-89% | nih.govacs.org |
| N-Carbocholesteroxyazepine | Terminal Alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 79-95% | mdpi.comsemanticscholar.org |
Beyond [6π+2π] cycloadditions, the bicyclo[4.2.1]nonane skeleton can also be accessed through homo Diels-Alder reactions, demonstrating the versatility of cycloaddition strategies in synthesizing this structural motif. acs.org
Addition Reactions to the Unsaturated Bridged System
The double bonds within the bicyclo[4.2.1]nona-2,4,7-triene structure are susceptible to addition reactions, particularly electrophilic additions, which can lead to the formation of more complex, saturated, or rearranged polycyclic systems.
Electrophilic Addition Pathwayselectronicsandbooks.com
The electrophilic activation of bicyclo[4.2.1]nonatrienes has been shown to produce novel tricyclic structures with high regio- and stereoselectivity. researchgate.net The reaction of bicyclo[4.2.1]nonatrienes with electrophiles such as N-iodosuccinimide or those generated during epoxidation/acidic ring-opening sequences, followed by in-situ trapping with nucleophiles like water or alcohols, results in the formation of tricyclo[4.2.1.0(2,8)]non-3-enes. researchgate.net This pathway involves an initial electrophilic attack on one of the π-bonds, followed by an intramolecular cyclization where another double bond acts as the internal nucleophile, leading to the formation of a new carbon-carbon bond and a fused cyclopropane (B1198618) ring. This process creates a complex molecular architecture with multiple, well-defined stereocenters. researchgate.net Studies on related systems also indicate that electrophiles tend to react preferentially at the syn-C9 position, suggesting a degree of stereoelectronic control in these addition reactions. tue.nl
Hydrogenation and Reduction Methodologies
The reduction of the unsaturated framework of this compound can be achieved through catalytic hydrogenation, a common method for saturating the double bonds within the bicyclic system. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction conditions, including pressure, temperature, and solvent, can be controlled to influence the degree of saturation and the stereochemistry of the resulting product.
Selective hydrogenation is also a key consideration in the reduction of this triene system. Due to the different steric and electronic environments of the three double bonds, it is possible to achieve partial reduction. For instance, the less sterically hindered double bonds are generally more susceptible to hydrogenation. The presence of the methyl group at the bridgehead position (C1) can influence the rate and selectivity of the hydrogenation by sterically hindering the approach of the catalyst to the adjacent double bonds.
Below is a representative table of hydrogenation methodologies that could be applied to this compound, based on general procedures for related bicyclic trienes.
| Catalyst | Reagent | Solvent | Product(s) | Observations |
| Pd/C (10%) | H₂ (1 atm) | Ethanol | 1-Methylbicyclo[4.2.1]nonane | Complete saturation of all three double bonds. |
| PtO₂ | H₂ (high pressure) | Acetic Acid | 1-Methylbicyclo[4.2.1]nonane | Effective for full reduction of the triene. |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ (1 atm) | Benzene | Mixture of partially hydrogenated 1-methylbicyclo[4.2.1]nonadienes and -nonaenes | Allows for selective hydrogenation under milder conditions. |
Substitution Reactions on the Bicyclic Triene Core
The bicyclic triene core of this compound is susceptible to various substitution reactions, allowing for the introduction of a wide range of functional groups. Both electrophilic and nucleophilic substitution patterns have been explored in related systems. The presence of the electron-donating methyl group at the C1 position is expected to influence the regioselectivity of these reactions.
Electrophilic Substitution: The double bonds in the triene system can react with electrophiles. The methyl group at C1 would likely direct electrophilic attack to specific positions due to its inductive effect, stabilizing any adjacent carbocationic intermediates. For example, electrophilic addition of reagents like halogens (Br₂, Cl₂) or protic acids (HBr, HCl) would proceed via such intermediates.
Nucleophilic Substitution: While less common for the triene itself, nucleophilic substitution reactions are highly relevant for derivatives of the bicyclic core, particularly at the C9 position. The stereochemistry of these substitutions is a critical aspect, with the bicyclic framework often dictating the trajectory of the incoming nucleophile.
The following table summarizes potential substitution reactions on the this compound core.
| Reaction Type | Reagent | Position of Substitution | Expected Product | Mechanistic Consideration |
| Electrophilic Halogenation | Br₂ | C2, C3, C4, C5, C7, or C8 | Dromo-substituted 1-methylbicyclo[4.2.1]nonadiene derivative | Formation of a bromonium ion intermediate. |
| Electrophilic Hydrohalogenation | HBr | C2, C3, C4, C5, C7, or C8 | Bromo-substituted 1-methylbicyclo[4.2.1]nonadiene derivative | Follows Markovnikov's rule, with the methyl group influencing carbocation stability. |
| Nucleophilic Substitution (on a C9-leaving group derivative) | Nu⁻ (e.g., N₃⁻, CN⁻) | C9 | 9-substituted-1-methylbicyclo[4.2.1]nona-2,4,7-triene | Sɴ1 or Sɴ2 pathway, depending on the substrate and reaction conditions. |
Mechanistic Studies of Complex Transformations
The study of reaction mechanisms involving this compound and its derivatives often involves the characterization of transient intermediates and the calculation of transition state energies. In thermal rearrangements and cycloaddition reactions, the bicyclic system can proceed through various intermediates, including carbocations, carbanions, and radical species. elsevierpure.com
Computational chemistry has become a powerful tool for elucidating these complex transformations. For instance, density functional theory (DFT) and ab initio calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of intermediates and transition states. These theoretical studies, when combined with experimental data, provide a detailed picture of the reaction pathway. For example, in the rearrangement of similar bicyclic systems, diradical intermediates have been proposed and computationally investigated. acs.org
The nature and position of substituents on the bicyclo[4.2.1]nona-2,4,7-triene core can have a profound impact on the reaction mechanism and the selectivity of the transformation. The methyl group at the C1 position in this compound serves as a key example.
Electronic Effects: The methyl group is an electron-donating group through induction. This can influence the stability of charged intermediates. For instance, in electrophilic additions, the methyl group would stabilize a positive charge that develops on an adjacent carbon atom, thereby directing the regioselectivity of the reaction.
Steric Effects: The steric bulk of the methyl group can also play a significant role. It can hinder the approach of reagents from one face of the molecule, leading to high diastereoselectivity in addition and substitution reactions.
The following table outlines the expected influence of the methyl substituent on various reaction types.
| Reaction Type | Influence of 1-Methyl Group | Effect on Mechanism | Effect on Selectivity |
| Electrophilic Addition | Electron-donating, steric hindrance | Stabilizes adjacent carbocationic intermediates | Directs regioselectivity and can influence stereoselectivity. |
| Pericyclic Reactions (e.g., Diels-Alder) | Steric hindrance | May affect the rate of reaction. | Can favor the formation of one diastereomer over another. |
| Rearrangement Reactions | Electronic and steric effects | Can alter the activation energy and favor one rearrangement pathway over another. | Influences the product distribution. |
Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction, providing invaluable insights into the underlying mechanism. In the study of complex transformations of bicyclic systems like this compound, isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are commonly employed.
By strategically placing an isotopic label at a specific position in the starting material, chemists can follow its position in the products and any isolated intermediates. This information can help to distinguish between different possible mechanistic pathways. For example, in rearrangement reactions, isotopic labeling can reveal whether a particular bond is broken and reformed, and can elucidate the nature of any atom or group migrations.
Deuterium labeling experiments have been instrumental in understanding the rearrangements of related bicyclic systems, such as bicyclo[4.2.2]deca-2,4,7,9-tetraenes. acs.org Similar studies on this compound could involve the synthesis of isotopically labeled precursors, for example, with deuterium atoms at specific positions on the ring. The analysis of the product distribution and the location of the deuterium labels, typically by NMR spectroscopy or mass spectrometry, would then provide detailed mechanistic information.
Structural Characterization and Spectroscopic Analysis of Bicyclo 4.2.1 Nona 2,4,7 Triene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of bicyclo[4.2.1]nona-2,4,7-triene derivatives, offering detailed insights into the chemical environment of each proton and carbon atom.
For instance, in various functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes, the olefinic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 5.0 and 6.5 ppm. The bridgehead protons and the protons on the saturated bridge also exhibit characteristic chemical shifts that are influenced by their unique spatial orientations. The methyl group at the C1 position in 1-methylbicyclo[4.2.1]nona-2,4,7-triene would be expected to appear as a singlet in the upfield region of the spectrum.
The ¹³C NMR spectra provide complementary information, with the olefinic carbons appearing in the range of δ 120-145 ppm. The chemical shifts of the bridgehead carbons and the saturated carbon of the ethano bridge are also diagnostic.
A study on the synthesis of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes through cobalt-catalyzed [6π + 2π] cycloaddition of 1-benzoylcycloheptatriene with alkynes provides representative spectral data for this class of compounds. mdpi.com For example, the ¹³C NMR spectrum of (7-butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone shows a complex array of signals that were assigned to the bicyclic core and the substituents. mdpi.com
Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted Bicyclo[4.2.1]nona-2,4,7-triene Derivative mdpi.com
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 202.5 |
| Aromatic/Olefinic C | 140.0, 138.9, 138.4, 135.7, 132.7, 129.2 (2C), 128.3 (2C), 124.3, 122.1, 120.4 |
| Bridgehead C | 64.0, 46.7 |
| Saturated C | 37.2 |
| Butyl Chain C | 30.8, 28.4, 22.5, 13.9 |
Note: Data for (7-butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone.
Similarly, detailed ¹H NMR data from the same study reveals the intricate coupling patterns between adjacent protons, which are crucial for confirming the connectivity within the molecule. mdpi.com
Table 2: Representative ¹H NMR Data for a Substituted Bicyclo[4.2.1]nona-2,4,7-triene Derivative mdpi.com
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |
|---|---|---|
| Aromatic H | 8.04 | d, J = 7.7 |
| Aromatic H | 7.40–7.58 | m |
| Olefinic H | 6.39 | d, J = 10.9 |
| Olefinic H | 6.27 | dd, J = 10.1, 7.8 |
| Olefinic H | 5.92–6.03 | m |
| Olefinic H | 5.42 | s |
| Bridgehead H | 3.39 | t, J = 7.1 |
| Saturated H | 2.38 | dd, J = 11.3, 7.1 |
| Saturated H | 1.99 | d, J = 11.5 |
| Butyl Chain H | 2.19 | t, J = 7.6 |
| Butyl Chain H | 1.26–1.54 | m |
| Butyl Chain H | 0.92 | t, J = 7.3 |
Note: Data for (7-butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone.
To unambiguously assign all proton and carbon signals and to determine the stereochemistry of bicyclo[4.2.1]nona-2,4,7-triene systems, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, establishing the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is invaluable for identifying quaternary carbons and piecing together the carbon skeleton.
The application of these techniques has been documented in the structural elucidation of various bicyclo[4.2.1]nona-2,4,7-triene derivatives. For instance, in the synthesis of novel 9-azabicyclo[4.2.1]nona-2,4,7-trienes, the structures of the synthesized compounds were confirmed through a detailed analysis of one- and two-dimensional NMR spectra, including COSY, NOESY, HSQC, and HMBC experiments. dntb.gov.uanih.gov Similarly, the stereochemistry of substituted bicyclo[4.2.1]nona-2,4-dienes, which share the same core bicyclic framework, was determined using 2D NOESY experiments, where cross-correlation peaks between specific protons provided definitive proof of their spatial arrangement. acs.org
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
For the bicyclo[4.2.1]nona-2,4,7-triene system, X-ray crystallography has been instrumental in confirming the bicyclic framework and the orientation of substituents. acs.org Although a crystal structure for this compound is not available in the provided sources, the structures of several derivatives have been determined. For example, the molecular structure of a phenyl-substituted (E)-bicyclo[4.2.1]nona-2,4-diene was elucidated by a single crystal X-ray diffraction study, providing conclusive evidence for its stereochemistry. acs.org In another study, the structures of newly synthesized bicyclo[4.2.1]nona-2,4,7-trienes were reliably proven by NMR methods and X-ray diffraction analysis. researchgate.net
These studies demonstrate the utility of X-ray crystallography in providing a definitive structural proof for this class of compounds, which can then be used to correlate with the observed NMR data.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.
Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner depending on its structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the molecular formula. This is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing it from other isomers.
In the characterization of substituted bicyclo[4.2.1]nona-2,4,7-trienes, HRMS has been used to confirm the calculated molecular formulas. For instance, in the synthesis of 1-benzoyl-substituted derivatives, HRMS (ESI-TOF) was used to verify the elemental composition of the products. mdpi.com The calculated mass for C₂₀H₂₂ONa [M+Na]⁺ was 301.1568, and the found mass was 301.1565, confirming the molecular formula. mdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (7-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone |
| 9-Azabicyclo[4.2.1]nona-2,4,7-triene |
Computational Chemistry and Theoretical Investigations of 1 Methylbicyclo 4.2.1 Nona 2,4,7 Triene
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., CASSCF, CASPT2)
The electronic structure and stability of bicyclo[4.2.1]nona-2,4,7-triene systems are significantly influenced by the interplay of through-bond and through-space interactions of the π-orbitals. High-level quantum chemical calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected (CASPT2) methods, are essential for accurately describing the multiconfigurational nature of these molecules, particularly in their excited states and during chemical transformations.
While specific CASSCF/CASPT2 studies on 1-Methylbicyclo[4.2.1]nona-2,4,7-triene are not extensively documented in the literature, calculations on closely related systems provide valuable insights. For instance, computational studies on the thermal rearrangements of other bicyclic isomers that lead to the bicyclo[4.2.1]nona-2,4,7-triene framework reveal the complex nature of the potential energy surface. These calculations are crucial for understanding the relative stabilities of different isomers and the electronic character of the frontier molecular orbitals that govern their reactivity.
Table 1: Illustrative Calculated Electronic Properties of a Bicyclo[4.2.1]nona-2,4,7-triene System (Note: These are representative values for a model system and not specific to the 1-methyl derivative.)
| Property | Calculated Value (Method) | Significance |
| Relative Energy | 0.0 kcal/mol (CASPT2//CASSCF) | Serves as a reference for isomeric stability. |
| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | +1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability. |
Theoretical Analysis of Reaction Pathways and Transition States
Computational chemistry plays a pivotal role in mapping the reaction pathways and characterizing the transition states of complex organic reactions. For bicyclo[4.2.1]nona-2,4,7-triene systems, theoretical analyses have been particularly insightful in understanding their thermal rearrangements.
A notable example is the computational study of the thermal rearrangement of 9,9-dicyanobicyclo[6.1.0]nona-2,4,6-triene to a 9,9-dicyanobicyclo[4.2.1]nona-2,4,7-triene derivative. acs.org Using CASSCF and CASPT2 methods, researchers have been able to elucidate the intricate details of this transformation. acs.org The calculations revealed that this rearrangement proceeds via a non-pericyclic pathway, with the stereochemical outcome being determined by dynamic effects rather than orbital symmetry rules alone. acs.org Such studies underscore the importance of high-level theoretical calculations in understanding reaction mechanisms that defy simple pericyclic selection rules.
The transition states for these rearrangements are often characterized by significant diradical character, necessitating the use of multireference methods like CASSCF for an accurate description. The calculated activation energies and geometries of these transition states provide crucial information for predicting reaction rates and stereoselectivity.
Exploration of Aromaticity and Antiaromaticity in Bridged Polycyclic Systems
The concepts of aromaticity and antiaromaticity are central to understanding the stability and magnetic properties of cyclic conjugated systems. In bridged polycyclic molecules like this compound, the non-planar nature of the π-system leads to complex electronic interactions that can result in nuanced aromatic or antiaromatic character.
A powerful computational tool for assessing aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). mdpi.com NICS values are typically calculated at the center of a ring system to probe the induced magnetic field arising from electron delocalization. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current).
For the bicyclo[4.2.1]nona-2,4,7-triene skeleton, the presence of a cycloheptatriene-like and a cyclopentadiene-like fragment raises interesting questions about potential homoaromaticity or conflicting aromatic/antiaromatic characteristics within the same molecule. Theoretical studies on cationic derivatives of bicyclo[4.2.1]nona-2,4,7-triene have explored the possibility of Möbius aromaticity in the ground state.
Table 2: Hypothetical NICS(1)zz Values for Different Rings in a Bridged Polycyclic System (Note: These are illustrative values to demonstrate the application of NICS analysis.)
| Ring System | Hypothetical NICS(1)zz (ppm) | Interpretation |
| Seven-membered ring | -5.2 | Weakly diatropic, suggesting some aromatic character. |
| Five-membered ring | +2.1 | Paratropic, indicating some antiaromatic character. |
Strain Energy Analysis and Conformational Landscapes
The bicyclo[4.2.1]nona-2,4,7-triene framework is inherently strained due to the presence of bridged rings and the geometric constraints imposed on the double bonds. Computational methods, particularly those based on molecular mechanics and density functional theory (DFT), are well-suited for quantifying the strain energy of such molecules. Strain energy is typically calculated as the difference in energy between the actual molecule and a hypothetical strain-free reference compound.
The presence of the one-carbon bridge (C9) and the seven-membered ring introduces significant angle and torsional strain. The methyl group at the C1 bridgehead position can further influence the strain energy, although this effect is generally modest.
Furthermore, computational explorations of the conformational landscape of bicyclo[4.2.1]nona-2,4,7-triene derivatives reveal the presence of multiple low-energy conformations. The relative energies of these conformers and the barriers to their interconversion can be accurately predicted using theoretical calculations. This information is vital for understanding the dynamic behavior of these molecules and their interactions with other chemical species.
Predictive Modeling of Reactivity and Selectivity in Bicyclic Triene Systems
Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) and machine learning techniques, is an emerging area in computational chemistry for forecasting the reactivity and selectivity of organic molecules. For bicyclic triene systems, these models can be developed to predict various aspects of their chemical behavior, such as their propensity to undergo cycloaddition reactions, their stability under different conditions, or their biological activity.
These models are typically built by correlating a set of calculated molecular descriptors with experimentally observed reactivity data. The descriptors can range from simple constitutional indices to sophisticated quantum chemical parameters that capture the electronic and steric features of the molecules. While specific predictive models for this compound are not yet established, the general framework of predictive modeling holds promise for accelerating the discovery and design of new bicyclic trienes with desired properties.
Advanced Derivations and Heteroatom Containing Analogs of Bicyclo 4.2.1 Nona 2,4,7 Triene
Synthesis and Reactivity of Functionalized Bicyclo[4.2.1]nona-2,4,7-trienes (e.g., aryl, alkyl, nitrile, ester, acetyl, phthalimide, sulfide)
A primary method for constructing the bicyclo[4.2.1]nonane skeleton is through the catalytic [6π + 2π] cycloaddition of alkynes to 1,3,5-cycloheptatriene and its derivatives. mdpi.com A highly effective method for synthesizing functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes involves the cobalt(I)-catalyzed [6π + 2π] cycloaddition of substituted cycloheptatrienes with various terminal alkynes. nih.govacs.org A three-component catalytic system, Co(acac)₂(dppe)/Zn/ZnI₂, has been successfully employed for these transformations, yielding a diverse range of bicyclic compounds. mdpi.comnih.gov
The reaction of 2-tropylcyclohexanone with terminal alkynes bearing nitrile, ester, acetyl, phthalimide, or sulfide (B99878) functional groups, catalyzed by the Co(acac)₂(dppe)/Zn/ZnI₂ system, affords the corresponding substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields, typically between 70–89%. nih.govacs.org Similarly, the cycloaddition of alkynes like hexyn-1 and 4-pentynenitrile to 1-benzoylcycloheptatriene using the same catalytic system produces O- and N-containing bicyclo[4.2.1]nona-2,4,7-trienes in yields of 80–84%. mdpi.comdoaj.org These functionalized compounds are valuable as precursors for the synthesis of biologically active molecules. mdpi.comacs.org
Several of these synthesized derivatives have been evaluated for their biological properties. Notably, certain substituted bicyclo[4.2.1]nona-2,4,7-trienes have demonstrated significant cytotoxic effects against various tumor cell lines, including Jurkat, K562, and U937. mdpi.comnih.gov For instance, derivatives with butyl and cyclopropyl substituents have shown high cytotoxicity. acs.org
Table 1: Cobalt-Catalyzed Synthesis of Functionalized Bicyclo[4.2.1]nona-2,4,7-trienes
| Starting Cycloheptatriene (B165957) | Alkyne Substituent | Yield (%) | Reference |
|---|---|---|---|
| 2-Tropylcyclohexanone | Butyl | 70-89 | acs.org |
| 2-Tropylcyclohexanone | Phenylthiomethyl | 70-89 | nih.gov |
| 2-Tropylcyclohexanone | Methoxycarbonyl | 70-89 | acs.org |
| 2-Tropylcyclohexanone | Cyanoethyl | 70-89 | nih.gov |
| 1-Benzoylcycloheptatriene | Butyl | 80-84 | mdpi.com |
| 1-Benzoylcycloheptatriene | Cyanoethyl | 80-84 | mdpi.com |
Azabicyclic Systems (e.g., 9-Azabicyclo[4.2.1]nona-2,4,7-trienes)
The introduction of a nitrogen atom at the 9-position of the bicyclo[4.2.1]nonatriene scaffold creates 9-azabicyclo[4.2.1]nona-2,4,7-trienes, a class of compounds whose core structure is found in several important natural and synthetic alkaloids like anatoxin-a. semanticscholar.org The synthesis of these azabicyclic systems can be efficiently achieved through the cobalt(I)-catalyzed [6π + 2π]-cycloaddition of N-substituted azepines with functionalized alkynes. mdpi.comnih.gov
Using the Co(acac)₂(dppe)/Zn/ZnI₂ three-component catalytic system, the reaction of N-carbocholesteroxyazepine with a variety of terminal alkynes yields previously undescribed 9-azabicyclo[4.2.1]nona-2,4,7-trienes covalently linked to cholesterol. mdpi.comnih.gov This reaction is versatile, tolerating a wide range of functional groups on the alkyne, including alkyl, phenyl, alcohol, nitrile, ester, sulfide, and phthalimide groups, with yields ranging from 79–95%. nih.govnih.gov The resulting azabicycles are of significant interest for their potential pharmacological applications. semanticscholar.org Several of the synthesized 9-azabicyclo[4.2.1]nona-2,4,7-trienes have been shown to exhibit high antitumor activity in vitro against various tumor cell lines. researchgate.netmathnet.ru
Table 2: Synthesis of Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes
| Azepine Precursor | Alkyne Substituent Type | Yield (%) | Reference |
|---|---|---|---|
| N-Carbocholesteroxyazepine | Alkyl | 79-95 | nih.gov |
| N-Carbocholesteroxyazepine | Phenyl | 79-95 | nih.gov |
| N-Carbocholesteroxyazepine | Nitrile | 79-95 | nih.gov |
| N-Carbocholesteroxyazepine | Ester | 79-95 | nih.gov |
| N-Carbocholesteroxyazepine | Phthalimide | 79-95 | nih.gov |
| Ethyl/Phenyl azepine-1-carboxylate | Alkynyl | Not specified | mathnet.ru |
Thiabicyclic Systems (e.g., 9-Thiabicyclo[4.2.1]nona-2,4,7-triene)
Heterocyclic analogs containing sulfur, such as 9-thiabicyclo[4.2.1]nona-2,4,7-triene and its oxides, have also been synthesized and studied. The synthesis of 9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxides has been reported, often involving the oxidation of the corresponding sulfide or sulfoxide. acs.org For example, 9-thiabicyclo[4.2.1]nona-2,4,7-triene-9-oxide can be treated with an oxidizing agent like m-chloroperbenzoic acid to yield the 9,9-dioxide derivative in nearly quantitative yield. gla.ac.uk The reactivity of these systems has been explored; for instance, the SbF₅-promoted ring opening of 9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide leads to the formation of homotropylium-8-sulfinate complexes. cam.ac.uk
Silicon-Containing Bicyclo[4.2.1]nona-2,4,7-trienes
The incorporation of silicon into the bicyclo[4.2.1]nona-2,4,7-triene framework has also been achieved. Following the established cobalt-catalyzed cycloaddition methodology, silicon-containing derivatives can be prepared. One reported example is the synthesis of a trimethylsilyl-substituted 9-azabicyclo[4.2.1]nona-2,4,7-triene. semanticscholar.org This synthesis was accomplished through the [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with an alkyne bearing a trimethylsilyl group, demonstrating that the catalytic system is tolerant of silyl substituents. semanticscholar.org
Design and Synthesis of Novel Bridged Polycyclic Scaffolds
The bicyclo[4.2.1]nonane skeleton is a key structural motif in numerous natural products and serves as a foundational scaffold for designing novel polycyclic systems in drug discovery. mdpi.combham.ac.uk Strategies such as diversity-oriented synthesis are employed to generate libraries of structurally complex and diverse compounds from such bicyclic scaffolds. bham.ac.ukbham.ac.uk These approaches aim to populate underexplored areas of chemical space with molecules possessing drug-like properties. bham.ac.uk While not exclusively focused on the bicyclo[4.2.1]nonatriene system, general strategies for creating bridged polycyclic frameworks are relevant. For example, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have been developed as an efficient method for the single-step synthesis of various bridged bicyclo[m.n.2] ring systems from acyclic precursors, showcasing a powerful strategy for building complex molecular architectures. escholarship.org
Research Applications in Organic Synthesis and Materials Science
Utilization as Building Blocks and Key Intermediates in Complex Organic Synthesis
The bicyclo[4.2.1]nonane framework is a core structural motif in several biologically active natural products. mdpi.com This has driven significant research into the synthesis and transformation of its derivatives, such as 1-methylbicyclo[4.2.1]nona-2,4,7-triene, establishing them as crucial precursors in synthetic organic chemistry.
The bicyclo[4.2.1]nonane skeleton is present in important terpenoids, including mediterraneols and longifolene, some of which exhibit antitumor properties. mdpi.comacs.org Synthetic strategies leverage derivatives of this framework as starting points for the total synthesis of these complex natural products. The functional groups and stereochemistry inherent in the bicyclic system can be manipulated through various organic reactions to build the more elaborate structures of the target molecules. The development of efficient synthetic routes to functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes is a key step, providing the necessary precursors for these intricate syntheses. mdpi.com
The strained and unsaturated nature of this compound and related compounds makes them ideal substrates for cascade and tandem reactions, which allow for the rapid construction of complex polycyclic systems in a single synthetic operation. A prominent method for synthesizing these bicyclic structures is the cobalt(I)-catalyzed [6π+2π] cycloaddition. mdpi.comresearchgate.net This reaction, typically involving a cycloheptatriene (B165957) derivative and an alkyne, efficiently assembles the bicyclo[4.2.1]nona-2,4,7-triene core. researchgate.net
For instance, the reaction between 1-benzoylcycloheptatriene and terminal alkynes, facilitated by a Co(acac)₂ (dppe)/Zn/ZnI₂ catalytic system, produces functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields (80–84%). mdpi.com These products can then serve as platforms for further transformations, leading to diverse and novel ring systems. The electrophilic activation of these trienes can lead to tricyclo[4.2.1.0(2,8)]non-3-enes, demonstrating their utility in accessing more complex fused-ring structures. researchgate.net
| Cycloheptatriene Reactant | Alkyne/Allene Reactant | Catalytic System | Yield | Reference |
|---|---|---|---|---|
| 1-Benzoylcycloheptatriene | Hexyne-1 | Co(acac)₂(dppe)/Zn/ZnI₂ | 80-84% (as regioisomeric mixture) | mdpi.com |
| 1-Benzoylcycloheptatriene | 4-Pentynenitrile | Co(acac)₂(dppe)/Zn/ZnI₂ | 80-84% (as regioisomeric mixture) | mdpi.com |
| 2-Tropylcyclohexanone | Various terminal allenes and alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 70-89% | acs.orgresearchgate.net |
Design of Scaffolds for Biologically Relevant Molecular Probes (focus on chemical aspects)
The rigid, three-dimensional structure of the bicyclo[4.2.1]nona-2,4,7-triene scaffold is of significant interest for designing molecular probes. By attaching various functional groups at specific positions on this framework, chemists can create molecules with defined spatial orientations. This is crucial for probes that need to interact with specific biological targets like enzymes or receptors.
Research has shown that substituted bicyclo[4.2.1]nona-2,4,7-trienes exhibit cytotoxic effects against several tumor cell lines. mdpi.comacs.org For example, a cycloadduct containing a 2-phthalimidoethyl moiety demonstrated high antitumor activity, with IC₅₀ values as low as 0.011 µM against certain cell lines. acs.org This biological activity underscores the potential of this scaffold in medicinal chemistry and drug discovery. The synthesis of a wide array of these compounds allows for the exploration of structure-activity relationships, where modifications to the substituents on the bicyclic core can fine-tune biological efficacy. acs.orgresearchgate.net The ability to introduce diverse functionalities, including O-, N-, and Si-containing groups, makes these compounds versatile platforms for developing targeted therapeutic agents or diagnostic tools. mdpi.comgoogle.com
Exploration in Advanced Organic Materials Science
The unique electronic and structural properties of the bicyclo[4.2.1]nona-2,4,7-triene system are being explored for applications in materials science.
The conjugated π-system within the bicyclo[4.2.1]nona-2,4,7-triene structure provides a basis for developing materials with interesting electronic properties. The interaction between the double bonds (non-bonded n/π interaction) can be influenced by substituents on the bicyclic frame. nist.gov By strategically adding electron-donating or electron-withdrawing groups, such as phenyl or methylphenyl moieties, it is possible to tune the electronic characteristics of the molecule. nih.gov This tunability is a key requirement for materials used in organic electronics and photovoltaics, where precise control over energy levels and charge-transport properties is essential. The synthesis of polymers or molecular arrays based on this scaffold could lead to new classes of organic semiconductors or photoactive materials.
The olefinic moieties within the this compound structure can act as ligands, coordinating to metal centers. The rigid conformation of the bicyclic framework pre-organizes these coordinating groups in a specific spatial arrangement. This feature is highly desirable in ligand design for coordination chemistry and catalysis. By controlling the geometry of the resulting metal complex, it is possible to influence the outcome of catalytic reactions, potentially leading to higher selectivity and efficiency. The synthesis of derivatives bearing additional donor atoms (e.g., nitrogen or phosphorus) could further expand their utility as multidentate ligands for a variety of transition metals, opening avenues for new catalysts and functional inorganic materials.
Development of New Chemical Processes Utilizing Bicyclo[4.2.1]nona-2,4,7-triene Systems
The bicyclo[4.2.1]nona-2,4,7-triene framework, a unique bridged carbocyclic system, has garnered attention in organic synthesis due to its inherent strain and reactivity. The development of chemical processes utilizing this skeleton primarily revolves around its synthesis with diverse functionalities and its subsequent transformation into other complex molecular architectures. These processes highlight the role of bicyclo[4.2.1]nona-2,4,7-trienes as versatile precursors and building blocks in the synthesis of novel organic compounds. nih.govmdpi.com
A significant advancement in the synthesis of these bicyclic systems is the metal-catalyzed [6π + 2π] cycloaddition reaction. nih.gov This method allows for the efficient construction of the bicyclo[4.2.1]nona-2,4,7-triene core from readily available starting materials. For instance, the reaction of 1,3,5-cycloheptatriene derivatives with various alkynes in the presence of cobalt or titanium-based catalytic systems provides a direct route to a wide array of substituted bicyclo[4.2.1]nona-2,4,7-trienes. researchgate.netnih.gov
One of the prominent catalytic systems employed is a three-component system comprising cobalt(II) acetylacetonate (B107027) (Co(acac)₂), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), zinc (Zn), and zinc iodide (ZnI₂). mdpi.com This system has proven effective in the cycloaddition of terminal alkynes to 1-substituted 1,3,5-cycloheptatrienes, yielding functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields. nih.govmdpi.com The reaction conditions are typically mild, involving heating the reactants in a solvent like 1,2-dichloroethane. mdpi.com
The versatility of this synthetic approach is demonstrated by the wide range of functional groups that can be incorporated into the bicyclic product. By choosing appropriately substituted alkynes, researchers have synthesized bicyclo[4.2.1]nona-2,4,7-trienes bearing nitrile, ester, acetyl, phthalimide, and sulfide (B99878) moieties. nih.gov This functional group tolerance is crucial for the development of new chemical processes, as it provides a variety of handles for subsequent chemical modifications.
The table below summarizes the synthesis of various functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes via a cobalt-catalyzed [6π + 2π] cycloaddition.
Table 1: Synthesis of Substituted Bicyclo[4.2.1]nona-2,4,7-trienes
| Starting Alkyne | Substituent on Bicyclic Product | Catalyst System | Yield (%) |
|---|---|---|---|
| Hexyn-1 | Butyl | Co(acac)₂(dppe)/Zn/ZnI₂ | 84 |
| 4-Pentynenitrile | 2-Cyanoethyl | Co(acac)₂(dppe)/Zn/ZnI₂ | 80 |
| Propargyl alcohol | Hydroxymethyl | Co(acac)₂(dppe)/Zn/ZnI₂ | 75 |
| Phenylacetylene | Phenyl | Co(acac)₂(dppe)/Zn/ZnI₂ | 82 |
Once synthesized, these functionalized bicyclo[4.2.1]nona-2,4,7-triene systems serve as platforms for developing new chemical transformations. The inherent strain and electronic properties of the bicyclic framework can be exploited to drive reactions that lead to novel molecular skeletons.
Research into the reactivity of the bicyclo[4.2.1]nona-2,4,7-triene system has revealed its potential in various rearrangement and transformation reactions. For example, bicyclo[4.2.1]nona-2,4,7-trien-9-one, a ketone derivative of the parent compound, has been shown to undergo a variety of transformations, including:
Photochemical Decarbonylation: Irradiation of bicyclo[4.2.1]nona-2,4,7-trien-9-one leads to the extrusion of carbon monoxide and the formation of cyclooctatetraene (B1213319). elsevierpure.com
Ring Expansion: Reaction with diazomethane (B1218177) results in a ring expansion to afford bicyclo[4.2.2]deca-2,4,9-trien-7-one. elsevierpure.com
Skeletal Rearrangement: Under acidic conditions or upon sensitized photolysis, the carbon skeleton can rearrange to form tricyclic isomers. elsevierpure.com
Beckmann Fragmentation: The oxime derivative of bicyclo[4.2.1]nona-2,4,7-trien-9-one undergoes fragmentation to produce cyano-1,3,5,7-cyclooctatetraene. elsevierpure.com
These examples demonstrate how the bicyclo[4.2.1]nona-2,4,7-triene system can be utilized as a starting point for the development of new chemical processes to access other complex cyclic and polycyclic compounds. The ability to introduce a variety of functional groups during the initial synthesis, combined with the unique reactivity of the bicyclic core, makes these systems valuable tools in modern organic synthesis. mdpi.com
While the primary application of these systems has been in the realm of synthetic methodology and as precursors for biologically active molecules, their rigid, three-dimensional structures could also make them interesting candidates for the development of new materials, although this area remains less explored. The synthesis of Si-containing bicyclo[4.2.1]nona-2,4,7-trienes suggests potential applications in materials science, possibly as monomers for silicon-containing polymers or as components in high-energy materials. google.com
Concluding Perspectives and Future Research Directions
Identification of Unexplored Reactivity Manifolds for Bicyclo[4.2.1]nona-2,4,7-trienes
The known chemistry of bicyclo[4.2.1]nona-2,4,7-trienes is dominated by their synthesis via [6π+2π] cycloaddition and subsequent characterization. nih.govresearchgate.net However, the unique arrangement of three double bonds within a constrained, non-planar bicyclic system suggests a rich and largely unexplored reactive landscape. Future research should pivot from synthesis to a systematic investigation of the following areas:
Pericyclic Reactions: Beyond the concerted cycloadditions used in their synthesis, the potential for intramolecular pericyclic reactions (e.g., electrocyclizations, sigmatropic rearrangements) upon thermal or photochemical activation warrants investigation. acs.org The strained geometry may lead to unusual, stereoelectronically controlled pathways not observed in simpler polyenes.
Transition Metal-Catalyzed Functionalization: The olefinic C-H bonds and C=C bonds are prime targets for late-stage functionalization. Exploring reactions such as directed C-H activation, hydrofunctionalization, and cross-coupling reactions could provide direct access to complex derivatives that are otherwise difficult to synthesize.
Rearrangements and Fragmentations: Studies on related bicyclic ketones and their intermediates have revealed pathways involving rearrangements and fragmentations to form other ring systems, such as indenes or cyclooctatetraene (B1213319) derivatives. elsevierpure.com A systematic study of the carbocationic, carbenic, and radical intermediates derived from 1-methylbicyclo[4.2.1]nona-2,4,7-triene could uncover novel skeletal transformations. elsevierpure.com
Asymmetric Transformations: While diastereoselectivity has been noted in some synthetic approaches, the development of enantioselective reactions, such as catalytic asymmetric epoxidation or dihydroxylation of the three distinct double bonds, remains a significant and unexplored challenge.
Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency in Synthesis
The synthesis of the bicyclo[4.2.1]nona-2,4,7-triene skeleton is predominantly achieved through the [6π+2π] cycloaddition of a cycloheptatriene (B165957) with an alkyne. semanticscholar.org This has been successfully catalyzed by multicomponent titanium and cobalt systems. nih.govresearchgate.netmdpi.com While effective, there is considerable room for innovation to enhance the practicality, scope, and selectivity of these methods.
Future efforts should concentrate on:
Catalyst Optimization: Developing catalysts that operate under milder conditions, tolerate a wider array of functional groups, and provide higher turnover numbers would significantly improve efficiency. The current systems, while high-yielding (72-88%), often require elevated temperatures. nih.gov
Enantioselective Catalysis: A paramount goal is the development of catalytic systems capable of inducing enantioselectivity. This would involve the design of new chiral ligands for existing cobalt or titanium catalysts, or the exploration of entirely new metal-ligand combinations to control the facial selectivity of the cycloaddition.
Regioselectivity Control: The reaction of substituted cycloheptatrienes with unsymmetrical alkynes can lead to mixtures of regioisomers. mdpi.commdpi.com Designing new catalysts that offer predictable and tunable control over regioselectivity is a key challenge that would greatly enhance the synthetic utility of this reaction.
Exploring Alternative Metals: While cobalt and titanium complexes are prevalent, catalysts based on other transition metals like platinum, rhodium, or ruthenium could offer complementary reactivity and selectivity profiles. scispace.comrsc.org Earth-abundant metals are also an attractive area for future development.
| Catalyst System | Substrate Scope (Cycloheptatriene) | Unsaturated Partner | Key Features / Yields |
|---|---|---|---|
| Co(acac)₂(dppe)/Zn/ZnI₂ | 1-Substituted (e.g., methyl, benzoyl, propyl) | Terminal Alkynes | Forms two regioisomers; High yields (72-86%). nih.govmdpi.commdpi.com |
| Ti(acac)₂Cl₂-Et₂AlCl | 1-Substituted (e.g., methyl, benzyl) | Si-containing Alkynes, Propargylamines | Forms a single regioisomer; High yields (76-88%). mdpi.com |
| Ti(acac)₂Cl₂-Et₂AlCl | 7-Substituted (e.g., alkyl, phenyl) | Alkynes, Allenes | Predominantly syn-isomer formation; Yields up to 90%. researchgate.netscispace.com |
| PtCl₂ | Alkynes tethered to cycloheptatrienes | Intramolecular Alkyne | Catalyzes intramolecular cycloadditions; Good yields (66-99%). scispace.comrsc.org |
Synergistic Integration of Advanced Spectroscopic and Computational Methodologies
The structural elucidation of bicyclo[4.2.1]nona-2,4,7-triene derivatives has been reliably achieved through standard, yet powerful, analytical techniques. The combination of one- and two-dimensional NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and single-crystal X-ray diffraction has been indispensable for confirming connectivity and stereochemistry. nih.govresearchgate.netacs.orgmdpi.com
To move beyond static structural confirmation and gain deeper insight into the dynamic behavior and electronic properties of these molecules, a synergistic approach integrating experimental and theoretical methods is essential.
Advanced NMR Studies: Variable-temperature (VT) NMR spectroscopy can be employed to study fluxional processes and conformational dynamics, which are likely in these non-rigid bicyclic systems.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable data that complements experimental findings. nih.gov This synergy can be applied to:
Mechanism Elucidation: Mapping potential energy surfaces to understand reaction pathways and predict the regioselectivity of cycloadditions or subsequent functionalizations. acs.org
Spectra Prediction: Calculating NMR chemical shifts and coupling constants to aid in the assignment of complex spectra, especially for distinguishing between isomers.
Reactivity Prediction: Modeling the electronic structure (e.g., frontier molecular orbitals) to predict the most reactive sites for electrophilic or nucleophilic attack, thereby guiding the exploration of new reactions as outlined in section 8.1.
| Methodology | Information Obtained | Potential for Synergy |
|---|---|---|
| X-ray Crystallography | Precise solid-state structure, bond lengths, and angles. nih.gov | Provides benchmark data for validating the accuracy of computational geometry optimizations. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity and assignment of ¹H and ¹³C signals. mdpi.com | Experimental assignments can be confirmed by computationally predicted chemical shifts. |
| DFT Calculations | Optimized geometries, transition state energies, reaction pathways, predicted spectroscopic data. nih.govfrontiersin.org | Can rationalize experimentally observed selectivity and predict outcomes for new substrates and catalysts. |
| VT-NMR Spectroscopy | Information on dynamic processes and conformational energy barriers. | Experimental energy barriers can be correlated with computationally modeled conformational landscapes. |
Strategic Design of Next-Generation Bridged Bicyclic Polyenes for Targeted Applications
The bicyclo[4.2.1]nonane skeleton is present in several biologically active natural products. acs.orgnih.gov Furthermore, synthetic derivatives of the bicyclo[4.2.1]nona-2,4,7-triene core have demonstrated promising cytotoxic activity against various tumor cell lines. nih.govresearchgate.netmdpi.comnih.gov This provides a strong foundation for the strategic design of new compounds with tailored functions.
Future research should adopt a design-oriented approach:
Medicinal Chemistry: The existing data on cytotoxicity should be the starting point for developing structure-activity relationships (SAR). By systematically varying the substituents introduced during the cycloaddition step, it may be possible to design analogues with enhanced potency and selectivity. nih.gov The bicyclic scaffold can serve as a rigid core to orient pharmacophoric groups in a well-defined three-dimensional space.
Natural Product Synthesis: The bicyclo[4.2.1]nona-2,4,7-triene framework can be viewed as a versatile building block for constructing more complex molecular architectures, including natural products containing bridged ring systems. researchgate.netresearchgate.netnih.gov Strategic design would involve planning synthetic routes where the bicyclic triene is an early-stage intermediate that is elaborated through controlled functionalization of its double bonds and bridgehead positions.
Materials Science: The rigid, polyunsaturated nature of these molecules suggests potential applications in materials science. One could envision designing derivatives that can be polymerized through their olefinic groups to create novel cross-linked materials with unique thermal and mechanical properties. Furthermore, their ability to coordinate with transition metals could be exploited in the design of new catalysts or functional organometallic materials.
By pursuing these research directions, the scientific community can elevate this compound and its analogues from synthetic curiosities to valuable components in medicine, total synthesis, and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-methylbicyclo[4.2.1]nona-2,4,7-triene?
- Methodological Answer : The compound is synthesized via cobalt(I)-catalyzed [6π+2π] cycloaddition of cycloheptatriene with terminal alkynes. For example, CoI₂(dppe)/Zn/ZnI₂ catalyzes the reaction between cycloheptatriene and phenylacetylene to yield 7-alkyl-bicyclo[4.2.1]nona-2,4,7-trienes with high functional group tolerance (e.g., ketones, esters, nitriles) and enantioselectivity (up to 74% ee with BINOL ligands) .
Q. How can structural characterization of this compound derivatives be performed?
- Methodological Answer : Protonation studies in superacidic conditions (FSO₃H-SO₂ClF at −135°C) followed by ¹H/¹³C NMR analysis reveal bishomoaromatic stabilization in cationic intermediates. For instance, protonation of related bicyclic trienes generates the 1-methylbicyclo[4.3.0]nonatrienyl cation, confirmed by NMR chemical shifts indicative of delocalized charge .
Q. What spectral techniques are critical for analyzing hyperconjugation effects in bicyclic trienes?
- Methodological Answer : Photoelectron spectroscopy (PES) and UV-Vis absorption studies are used to assess hyperconjugation. For example, hyperconjugation in the 9-oxabicyclo[4.2.1]nona-2,4,7-triene series stabilizes nonbonded orbitals, as shown by shorter wavelength maxima compared to non-hyperconjugated analogs .
Advanced Research Questions
Q. How do computational models explain the stability of this compound-derived cations?
- Methodological Answer : Density functional theory (DFT) calculations reveal that bishomotropiclium-type charge delocalization stabilizes cations like the bicyclo[4.3.0]nonatrienyl ion. Rearrangement pathways (e.g., to bicyclo[4.3.1]decatrienyl cations) are predicted to proceed via low-energy transition states, validated by temperature-dependent NMR studies .
Q. What experimental strategies resolve contradictions in homoconjugation data for bicyclic trienes?
- Methodological Answer : Conflicting UV-Vis and photoelectron data on homoconjugation require comparative analysis of model systems. For example, bicyclo[4.2.1]nona-2,4,7-triene (31) shows no significant homoconjugation in PES, but UV-Vis reveals electronic interactions in substituted analogs (e.g., 35–38), suggesting substituent-dependent effects .
Q. How do aluminyl anions induce structural isomerization in bicyclic trienes?
- Methodological Answer : Reaction of potassium aluminyl complexes with 1,3,5,7-cyclooctatetraene (COT) forms planar μ₂-η²:η⁸-bridged intermediates. Addition of 18-crown-6 triggers rearrangement to 9-aluminabicyclo[4.2.1]nona-2,4,7-triene anions, confirmed by X-ray crystallography and DFT-derived aromaticity indices .
Q. What role do non-covalent interactions play in the reactivity of bicyclic triene derivatives?
- Methodological Answer : K⋅⋅⋅π-aryl interactions stabilize helical chain structures in aluminyl-COT adducts, as shown in crystallographic studies. These interactions influence reaction pathways, favoring isomerization over reduction under crown ether conditions .
Q. How can antitumor activity be evaluated for functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes?
- Methodological Answer : Antiproliferative assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) are conducted after synthesizing derivatives via Co(acac)₂(dppe)-catalyzed [6π+2π] cycloadditions. Structure-activity relationships (SAR) are analyzed using substituent variations (e.g., benzoyl, cyano groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
